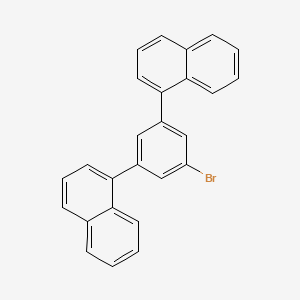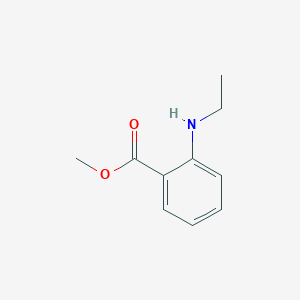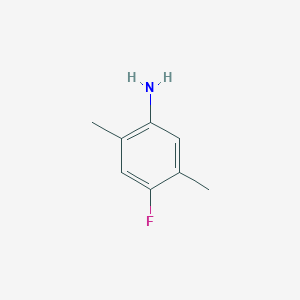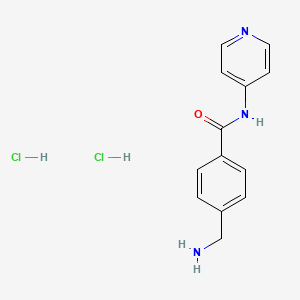
3,5-Bis(1-naphthyl)-1-bromobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Bis(1-naphthyl)-1-bromobenzene is an organic compound characterized by the presence of two naphthyl groups attached to a bromobenzene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(1-naphthyl)-1-bromobenzene typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The process involves the following steps:
Preparation of 1-naphthylboronic acid: This is synthesized from 1-bromonaphthalene using standard methods.
Coupling Reaction: The 1-naphthylboronic acid is then coupled with 3,5-dibromobenzene in the presence of a palladium catalyst and a base, such as potassium carbonate, under mild conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale Suzuki–Miyaura coupling reactions can be applied. These methods typically involve the use of continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Bis(1-naphthyl)-1-bromobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The naphthyl groups can undergo oxidation to form quinones or reduction to form dihydronaphthalenes.
Coupling Reactions: Further coupling reactions can be performed to introduce additional aromatic groups.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate, used to deprotonate boronic acids.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products
Substituted Derivatives: Depending on the substituent introduced in substitution reactions.
Oxidized or Reduced Forms: Depending on the specific oxidation or reduction conditions applied.
Wissenschaftliche Forschungsanwendungen
3,5-Bis(1-naphthyl)-1-bromobenzene has several applications in scientific research:
Materials Science: Used in the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: Serves as a building block for more complex organic molecules.
Pharmaceutical Research:
Wirkmechanismus
The mechanism by which 3,5-Bis(1-naphthyl)-1-bromobenzene exerts its effects is primarily through its ability to participate in various chemical reactions. The bromine atom acts as a leaving group in substitution reactions, while the naphthyl groups provide stability and electronic properties that facilitate these reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-Tris(1-naphthyl)benzene: Similar structure but with three naphthyl groups attached to a benzene core.
3,5-Bis(2-naphthyl)-1-bromobenzene: Similar structure but with 2-naphthyl groups instead of 1-naphthyl groups.
Uniqueness
3,5-Bis(1-naphthyl)-1-bromobenzene is unique due to the specific positioning of the naphthyl groups and the presence of a bromine atom, which provides distinct reactivity and electronic properties compared to its analogs.
Eigenschaften
IUPAC Name |
1-(3-bromo-5-naphthalen-1-ylphenyl)naphthalene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H17Br/c27-22-16-20(25-13-5-9-18-7-1-3-11-23(18)25)15-21(17-22)26-14-6-10-19-8-2-4-12-24(19)26/h1-17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NONAXDUZMZACEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC(=CC(=C3)Br)C4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H17Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(6-Bromonaphthalen-2-yl)oxy]propan-2-one](/img/structure/B3245911.png)
![Guanosine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-(9CI)](/img/new.no-structure.jpg)




![1-[2-(dimethylamino)ethyl]-1H-indol-6-amine](/img/structure/B3245947.png)





